Cas no 2034314-78-6 (2-4-(6-cyclopropylpyridazin-3-yl)piperazine-1-carbonyl-1H-indole)

2-4-(6-Cyclopropylpyridazin-3-yl)piperazine-1-carbonyl-1H-indole is a heterocyclic compound featuring a fused indole core linked to a cyclopropylpyridazine moiety via a piperazine-carbonyl bridge. This structure confers potential pharmacological relevance, particularly in targeting central nervous system (CNS) receptors or enzymes due to its balanced lipophilicity and hydrogen-bonding capacity. The cyclopropyl group enhances metabolic stability, while the piperazine spacer improves solubility and binding affinity. Its indole scaffold is advantageous for interactions with serotonin or dopamine receptors, suggesting applications in neuropharmacology. The compound’s synthetic versatility allows for further derivatization, making it a valuable intermediate in medicinal chemistry research. Analytical characterization confirms high purity and stability under standard storage conditions.
2-4-(6-cyclopropylpyridazin-3-yl)piperazine-1-carbonyl-1H-indole structure
2034314-78-6 structure
Product name:2-4-(6-cyclopropylpyridazin-3-yl)piperazine-1-carbonyl-1H-indole
CAS No:2034314-78-6
MF:C20H21N5O
Molecular Weight:347.413643598557
CID:6493069
PubChem ID:119105937

2-4-(6-cyclopropylpyridazin-3-yl)piperazine-1-carbonyl-1H-indole 化学的及び物理的性質

名前と識別子

    • 2-4-(6-cyclopropylpyridazin-3-yl)piperazine-1-carbonyl-1H-indole
    • 2-[4-(6-cyclopropylpyridazin-3-yl)piperazine-1-carbonyl]-1H-indole
    • AKOS026704947
    • F6564-5183
    • (4-(6-cyclopropylpyridazin-3-yl)piperazin-1-yl)(1H-indol-2-yl)methanone
    • [4-(6-cyclopropylpyridazin-3-yl)piperazin-1-yl]-(1H-indol-2-yl)methanone
    • 2034314-78-6
    • インチ: 1S/C20H21N5O/c26-20(18-13-15-3-1-2-4-16(15)21-18)25-11-9-24(10-12-25)19-8-7-17(22-23-19)14-5-6-14/h1-4,7-8,13-14,21H,5-6,9-12H2
    • InChIKey: LZXNALARRUJFBO-UHFFFAOYSA-N
    • SMILES: O=C(C1=CC2C=CC=CC=2N1)N1CCN(C2=CC=C(C3CC3)N=N2)CC1

計算された属性

  • 精确分子量: 347.17461031g/mol
  • 同位素质量: 347.17461031g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 氢键受体数量: 4
  • 重原子数量: 26
  • 回転可能化学結合数: 3
  • 複雑さ: 516
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • XLogP3: 2.3
  • トポロジー分子極性表面積: 65.1Ų

2-4-(6-cyclopropylpyridazin-3-yl)piperazine-1-carbonyl-1H-indole Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Life Chemicals
F6564-5183-2μmol
2-[4-(6-cyclopropylpyridazin-3-yl)piperazine-1-carbonyl]-1H-indole
2034314-78-6
2μmol
$57.0 2023-09-08
Life Chemicals
F6564-5183-10μmol
2-[4-(6-cyclopropylpyridazin-3-yl)piperazine-1-carbonyl]-1H-indole
2034314-78-6
10μmol
$69.0 2023-09-08
Life Chemicals
F6564-5183-2mg
2-[4-(6-cyclopropylpyridazin-3-yl)piperazine-1-carbonyl]-1H-indole
2034314-78-6
2mg
$59.0 2023-09-08
Life Chemicals
F6564-5183-3mg
2-[4-(6-cyclopropylpyridazin-3-yl)piperazine-1-carbonyl]-1H-indole
2034314-78-6
3mg
$63.0 2023-09-08
Life Chemicals
F6564-5183-4mg
2-[4-(6-cyclopropylpyridazin-3-yl)piperazine-1-carbonyl]-1H-indole
2034314-78-6
4mg
$66.0 2023-09-08
Life Chemicals
F6564-5183-15mg
2-[4-(6-cyclopropylpyridazin-3-yl)piperazine-1-carbonyl]-1H-indole
2034314-78-6
15mg
$89.0 2023-09-08
Life Chemicals
F6564-5183-20μmol
2-[4-(6-cyclopropylpyridazin-3-yl)piperazine-1-carbonyl]-1H-indole
2034314-78-6
20μmol
$79.0 2023-09-08
Life Chemicals
F6564-5183-40mg
2-[4-(6-cyclopropylpyridazin-3-yl)piperazine-1-carbonyl]-1H-indole
2034314-78-6
40mg
$140.0 2023-09-08
Life Chemicals
F6564-5183-10mg
2-[4-(6-cyclopropylpyridazin-3-yl)piperazine-1-carbonyl]-1H-indole
2034314-78-6
10mg
$79.0 2023-09-08
Life Chemicals
F6564-5183-20mg
2-[4-(6-cyclopropylpyridazin-3-yl)piperazine-1-carbonyl]-1H-indole
2034314-78-6
20mg
$99.0 2023-09-08

2-4-(6-cyclopropylpyridazin-3-yl)piperazine-1-carbonyl-1H-indole 関連文献

2-4-(6-cyclopropylpyridazin-3-yl)piperazine-1-carbonyl-1H-indoleに関する追加情報

Comprehensive Overview of 2-4-(6-cyclopropylpyridazin-3-yl)piperazine-1-carbonyl-1H-indole (CAS No. 2034314-78-6)

The compound 2-4-(6-cyclopropylpyridazin-3-yl)piperazine-1-carbonyl-1H-indole (CAS No. 2034314-78-6) is a highly specialized chemical entity that has garnered significant attention in pharmaceutical and biochemical research. This molecule, characterized by its unique piperazine and indole moieties, serves as a pivotal intermediate in the synthesis of novel therapeutic agents. Researchers and industry professionals are increasingly interested in its potential applications, particularly in the context of drug discovery and medicinal chemistry.

One of the most compelling aspects of 2-4-(6-cyclopropylpyridazin-3-yl)piperazine-1-carbonyl-1H-indole is its structural complexity, which allows for versatile interactions with biological targets. The presence of a cyclopropylpyridazine group enhances its binding affinity, making it a valuable scaffold for designing enzyme inhibitors and receptor modulators. Recent studies have explored its role in targeting central nervous system (CNS) disorders, a hot topic in contemporary medical research.

From a synthetic perspective, the compound's piperazine-1-carbonyl linkage offers remarkable stability, which is crucial for pharmaceutical formulations. This feature aligns with the growing demand for stable drug intermediates in the industry. Moreover, the indole component is known for its prevalence in bioactive molecules, further underscoring the compound's relevance in drug development pipelines.

The market for 2-4-(6-cyclopropylpyridazin-3-yl)piperazine-1-carbonyl-1H-indole is expanding, driven by its potential in addressing unmet medical needs. Analysts highlight its applicability in neurodegenerative diseases and psychiatric conditions, areas where current treatments often fall short. As such, this compound is frequently discussed in forums and publications focused on innovative therapeutics and precision medicine.

In addition to its therapeutic potential, 2-4-(6-cyclopropylpyridazin-3-yl)piperazine-1-carbonyl-1H-indole is also a subject of interest in computational chemistry. Advanced molecular modeling techniques are being employed to predict its interactions with various biological targets, a trend that reflects the increasing integration of artificial intelligence (AI) in drug discovery. This intersection of chemistry and technology is a key driver of its popularity in academic and industrial circles.

Quality control and regulatory compliance are critical considerations for manufacturers and suppliers of 2-4-(6-cyclopropylpyridazin-3-yl)piperazine-1-carbonyl-1H-indole. The compound must meet stringent purity standards to ensure its suitability for research and development. This emphasis on quality aligns with broader industry trends toward high-purity chemicals and GMP-compliant synthesis.

Looking ahead, the future of 2-4-(6-cyclopropylpyridazin-3-yl)piperazine-1-carbonyl-1H-indole appears promising. Its multifaceted applications, combined with ongoing advancements in synthetic methodologies and biological screening, position it as a compound of enduring significance. For researchers and stakeholders, staying abreast of developments related to this molecule is essential for leveraging its full potential.

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